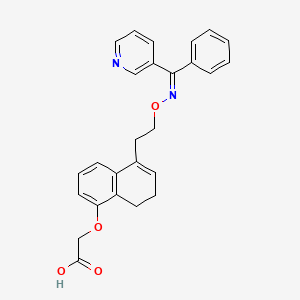

(Z)-ONO 1301

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H24N2O4 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-[[5-[2-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26- |

InChI Key |

WBBLIRPKRKYMTD-SGEDCAFJSA-N |

Isomeric SMILES |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(/C3=CC=CC=C3)\C4=CN=CC=C4 |

Canonical SMILES |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |

Synonyms |

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-ONO-1301: A Deep Dive into its Pro-Angiogenic Mechanism of Action in Endothelial Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(Z)-ONO-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) agonist with additional thromboxane synthase inhibitory activity.[1] Its multifaceted mechanism of action, particularly its pro-angiogenic effects on endothelial cells, has garnered significant interest in the context of therapeutic angiogenesis for ischemic diseases. This technical guide provides an in-depth exploration of the molecular pathways and cellular responses elicited by (Z)-ONO-1301 in endothelial cells, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: IP Receptor Activation and Downstream Signaling

The primary mechanism of (Z)-ONO-1301 in endothelial cells is initiated by its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction triggers a cascade of intracellular events that ultimately lead to the promotion of angiogenesis.

Signaling Pathway Overview

Activation of the IP receptor by (Z)-ONO-1301 stimulates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This elevation in cAMP is a critical upstream event that orchestrates the subsequent expression and secretion of key angiogenic growth factors, namely Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4][5] These growth factors then act in an autocrine or paracrine manner on endothelial cells, binding to their respective receptors (c-Met for HGF and VEGFRs for VEGF) to initiate downstream signaling pathways that drive endothelial cell proliferation, migration, and tube formation – the cellular hallmarks of angiogenesis. Furthermore, the signaling cascade converges on the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator and pro-angiogenic molecule.

Quantitative Data Summary

The pro-angiogenic effects of (Z)-ONO-1301 have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: Effect of (Z)-ONO-1301 on Growth Factor Expression

| Cell Type | Treatment | Outcome | Fold/Percent Change | Reference |

| Human Dermal Fibroblasts | ONO-1301 (dose-dependent) | HGF Secretion | Dose-dependent increase | |

| Human Dermal Fibroblasts | ONO-1301 (dose-dependent) | VEGF Secretion | Dose-dependent increase | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ONO-1301 (0.1 µM) for 72h | HGF mRNA Expression | Increased | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ONO-1301 (0.1 µM) for 72h | VEGF mRNA Expression | Increased |

Table 2: In Vivo Angiogenic Effects of (Z)-ONO-1301

| Animal Model | Treatment | Outcome | Result | Reference |

| Murine Ischemic Myocardium | Slow-releasing ONO-1301 (7 days) | Capillary Density | 557.2 ± 26.7 capillaries/mm² (vs. 342.7 ± 29.7 in control, P<0.01) | |

| Murine Sponge Model | Daily ONO-1301 injection (14 days) | Hemoglobin Level | Increased | |

| Murine Sponge Model | Daily ONO-1301 injection (14 days) | HGF Level | Increased |

Table 3: Effect of (Z)-ONO-1301 on Intracellular Signaling

| Cell Type/Model | Treatment | Outcome | Result | Reference |

| Murine Model | Once daily ONO-1301 (14 days) | Plasma cAMP | Dose-dependent increase |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of (Z)-ONO-1301 in endothelial cells.

Endothelial Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

-

Culture Medium: Endothelial Cell Growth Medium-2 (EGM-2) supplemented with growth factors.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qPCR) for HGF and VEGF

-

Objective: To quantify the mRNA expression levels of HGF and VEGF in endothelial cells following treatment with (Z)-ONO-1301.

-

Protocol:

-

HUVECs are seeded in 6-well plates and treated with (Z)-ONO-1301 (e.g., 0.1 µM) or vehicle control for a specified time (e.g., 72 hours).

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA is synthesized from the extracted RNA.

-

qPCR is performed using specific primers for HGF, VEGF, and a housekeeping gene (e.g., GAPDH) for normalization. Primer sequences can be found in publications such as Xu et al., 2012.

-

Relative gene expression is calculated using the ΔΔCt method.

-

Endothelial Cell Tube Formation Assay

-

Objective: To assess the ability of (Z)-ONO-1301 to promote the formation of capillary-like structures by endothelial cells in vitro.

-

Protocol:

-

A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.

-

HUVECs are pre-treated with (Z)-ONO-1301 or vehicle control.

-

The treated HUVECs are seeded onto the solidified matrix.

-

The plate is incubated at 37°C, and tube formation is observed and quantified at various time points (e.g., 4-12 hours).

-

Quantification can be performed by measuring the total tube length, number of junctions, or number of loops using imaging software.

-

Endothelial Cell Migration Assay (Transwell Assay)

-

Objective: To evaluate the effect of (Z)-ONO-1301 on the migratory capacity of endothelial cells.

-

Protocol:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size) are coated with an extracellular matrix protein like fibronectin.

-

The lower chamber of the transwell plate is filled with medium containing a chemoattractant (e.g., VEGF) and (Z)-ONO-1301 or vehicle control.

-

HUVECs, which have been serum-starved, are seeded into the upper chamber of the transwell insert.

-

The plate is incubated for a period (e.g., 4-24 hours) to allow for cell migration through the membrane.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Measurement of Intracellular cAMP Levels

-

Objective: To quantify the change in intracellular cAMP concentration in response to (Z)-ONO-1301.

-

Protocol:

-

Endothelial cells are treated with various concentrations of (Z)-ONO-1301 for a specified time.

-

Cells are lysed, and the intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).

-

The results are typically expressed as pmol/mg of protein or relative to a control.

-

Western Blot for Phospho-eNOS

-

Objective: To determine the effect of (Z)-ONO-1301 on the activation of eNOS by measuring its phosphorylation at Serine 1177.

-

Protocol:

-

HUVECs are treated with (Z)-ONO-1301 for various time points.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phospho-eNOS (Ser1177).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is then stripped and re-probed with an antibody for total eNOS to ensure equal loading.

-

Conclusion

(Z)-ONO-1301 demonstrates a robust pro-angiogenic effect on endothelial cells, driven by its function as a prostacyclin agonist. The activation of the IP receptor and the subsequent increase in intracellular cAMP are pivotal events that lead to the upregulation of critical angiogenic growth factors, HGF and VEGF. These factors, in turn, stimulate endothelial cell proliferation, migration, and tube formation, likely through the activation of downstream signaling pathways such as the PI3K/Akt pathway, which also promotes eNOS activation and nitric oxide production. The comprehensive understanding of this mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and the development of (Z)-ONO-1301 as a potential therapeutic agent for diseases characterized by insufficient angiogenesis.

References

- 1. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stability of (Z)-ONO 1301

(Z)-ONO 1301, a synthetic prostacyclin agonist, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure and stability profile, tailored for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available data, intended to serve as a foundational resource for further investigation and development.

Chemical Structure

This compound, also known as ONO-AP 500-02, is a non-prostanoid prostacyclin I2 (PGI2) mimetic.[1][2] Its chemical structure is distinct from that of endogenous prostacyclin, notably lacking the unstable five-membered ring and allylic alcohol moieties.[3] This structural modification contributes significantly to its enhanced biological and chemical stability.[3] The molecule incorporates a 3-pyridine moiety and a carboxylic acid group, which are crucial for its inhibitory activity against thromboxane A2 synthase.[3]

Chemical Identification

| Identifier | Value |

| IUPAC Name | (Z)-2-((6-methyl-5-(2-(((phenyl(pyridin-3-yl)methylene)amino)oxy)ethyl)-7,8-dihydronaphthalen-1-yl)oxy)acetic acid |

| CAS Number | 176391-41-6 |

| Molecular Formula | C27H26N2O4 |

| Molecular Weight | 442.51 g/mol |

| Canonical SMILES | CC1=CC=C2C(=C1CCON=C(C3=CC=CC=C3)C4=CN=CC=C4)CCC=C2OCC(=O)O |

| InChI Key | VSVQEQDGOFPGAT-OHYPFYFLSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Water |

| Storage Conditions | 0°C (short term), -20°C (long term), desiccated |

Stability Profile

The chemical stability of this compound is a key attribute that distinguishes it from naturally occurring prostacyclin. While comprehensive, publicly available quantitative stability data under various stress conditions are limited, some insights can be drawn from formulation studies.

A study investigating the physicochemical stability of ONO-1301 in poly(lactide-co-glycolide) (PLGA) microspheres identified hydrolysis in acidic solution and oxidation as degradation pathways. The structures of the resulting hydrolyzed and oxidized products were determined using liquid chromatography-nuclear magnetic resonance/mass spectrometry (LC-NMR/MS). The addition of antioxidants, such as butylated hydroxytoluene (BHT), was shown to improve the stability of ONO-1301 within these formulations.

Prostacyclin analogs, in general, exhibit varying stability depending on their chemical structure and the surrounding environment. For instance, some analogs are stable at room temperature and neutral pH, which is a significant advantage for pharmaceutical formulation and administration. The acid-catalyzed hydration of the vinyl ether linkage is a known degradation pathway for prostacyclin itself, and the rate of this degradation is pH-dependent. While (Z)-ONO-1301 lacks this specific functional group, understanding the stability of related compounds provides a framework for designing robust stability studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies typically involve exposing the drug to more severe conditions than those used for accelerated stability testing, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and separating the degradants.

Experimental Protocols

Detailed experimental protocols specific to the structural elucidation and stability testing of this compound are not extensively available in the public domain. However, this section provides representative methodologies for the key analytical techniques and biological assays relevant to its characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for the structural determination of small molecules. For a molecule like this compound, a suite of 1D and 2D NMR experiments would be employed.

-

Sample Preparation: 5-20 mg of the sample is typically dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry, such as the (Z)-configuration of the oxime ether.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

-

Ionization Techniques: Electrospray ionization (ESI) is a common technique for molecules like this compound.

-

Mass Analyzers: High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) provide accurate mass measurements, allowing for the determination of the elemental composition.

-

Tandem MS (MS/MS): Involves fragmentation of the parent ion to generate a characteristic fragmentation pattern that can be used for structural elucidation and identification of degradation products.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.

-

Column: A reversed-phase column (e.g., C18) is typically used for molecules with the polarity of this compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

-

Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of this compound.

-

Forced Degradation Sample Analysis: The developed HPLC method is validated by analyzing samples from forced degradation studies to demonstrate its ability to separate all degradation products from the parent peak and from each other.

Signaling Pathway Analysis

Prostacyclin (IP) Receptor Binding Assay: Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.

-

Membrane Preparation: Membranes from cells expressing the IP receptor are prepared by homogenization and centrifugation.

-

Assay: A fixed concentration of a radiolabeled ligand (e.g., [³H]-iloprost) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Detection: The amount of bound radioligand is measured using a scintillation counter after separating the bound from the free radioligand by filtration.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki (inhibition constant) value.

cAMP Accumulation Assay: This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the IP receptor signaling pathway.

-

Cell Culture: Cells expressing the IP receptor are cultured in appropriate media.

-

Assay: Cells are treated with different concentrations of this compound, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Detection: Intracellular cAMP levels are measured using commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™ Assay).

-

Data Analysis: A dose-response curve is generated to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Thromboxane Synthase Inhibition Assay: This assay determines the inhibitory activity of this compound on thromboxane A2 synthase.

-

Enzyme Source: The enzyme can be a purified recombinant protein or a microsomal preparation from platelets.

-

Assay: The enzyme is incubated with the substrate (prostaglandin H2) in the presence of varying concentrations of this compound.

-

Detection: The production of thromboxane B2 (the stable metabolite of thromboxane A2) is measured using an ELISA kit or by LC-MS.

-

Data Analysis: The IC50 value for the inhibition of thromboxane synthase is calculated.

HGF and VEGF Expression Analysis: The effect of this compound on the expression of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF) can be assessed at both the mRNA and protein levels.

-

Cell Culture and Treatment: Relevant cell types (e.g., fibroblasts, endothelial cells) are treated with this compound.

-

mRNA Analysis (RT-qPCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of HGF and VEGF genes is quantified by real-time quantitative PCR.

-

Protein Analysis (ELISA): The concentration of HGF and VEGF protein secreted into the cell culture medium is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a representative experimental workflow for its characterization.

Figure 1: Signaling Pathways of this compound.

Figure 2: General Experimental Workflow for this compound Characterization.

This guide provides a foundational understanding of the chemical structure and stability of this compound. Further in-house experimental work is necessary to establish a comprehensive stability profile and detailed analytical methodologies for regulatory purposes.

References

The In Vivo Profile of ONO-1301: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1301 is a novel, orally active, and long-acting prostacyclin (PGI₂) mimetic that also exhibits thromboxane A₂ synthase inhibitory activity.[1][2] Unlike typical prostanoids, ONO-1301 is chemically and biologically stable, making it a promising therapeutic candidate for a range of conditions.[3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of ONO-1301, with a focus on data from various preclinical models. The information is presented to support further research and development of this compound.

Pharmacokinetics

The in vivo pharmacokinetic profile of ONO-1301 has been characterized in rodent models, demonstrating its systemic exposure after both oral and subcutaneous administration. A slow-release formulation, ONO-1301SR (also referred to as ONO-1301-PLGA), has also been developed to provide sustained drug levels.[4][5]

Pharmacokinetic Parameters

| Parameter | Species/Model | Route of Administration | Dose | Value | Citation |

| Half-life (t½) | Rat | Subcutaneous | Not Specified | ~5.6 hours | |

| Plasma Concentration | Mouse (NASH model) | Oral (in feed) | 0.01% w/w for 20 weeks | 19.3 ± 6.1 ng/mL | |

| Sustained Release | Mouse (Obstructive Nephropathy) | Subcutaneous (SR form) | Not Specified | Sustained levels for at least 7 days | |

| Sustained Release | Rat (Diabetic Nephropathy) | Subcutaneous (SR form) | Not Specified | Sustained levels for up to 3 weeks |

Plasma Concentration-Time Profile

A study in rats demonstrated that both subcutaneous and oral administration of ONO-1301 result in systemic exposure. The peak plasma concentration after a single oral dose was observed at 2 hours. The plasma concentration profiles for both routes of administration were comparable.

Pharmacodynamics

The pharmacodynamic effects of ONO-1301 are primarily mediated through its agonistic activity at the prostacyclin (IP) receptor, leading to a cascade of downstream signaling events. These effects have been demonstrated in a variety of in vivo models, highlighting its therapeutic potential in conditions characterized by inflammation, fibrosis, and ischemia.

Key Pharmacodynamic Effects

| In Vivo Model | Key Findings | Quantitative Data | Citation |

| Murine Sponge Model of Angiogenesis | Increased hemoglobin and Hepatocyte Growth Factor (HGF) levels in the sponge, indicating enhanced angiogenesis. | Data not presented in a tabular format. | |

| Mouse Ischemic Heart Model | Increased capillary density in the border zone of the ischemic myocardium. | Capillary density increased from 342.7 ± 29.7 to 557.2 ± 26.7 capillaries/mm² (P<0.01). | |

| Mouse Model of Non-Alcoholic Steatohepatitis (NASH) | Ameliorated liver damage and fibrosis progression. Suppressed inflammatory responses and hepatic stellate cell activation. | Data not presented in a tabular format. | |

| Rat Model of Pulmonary Hypertension | Attenuated increases in right ventricular systolic pressure and medial wall thickness of peripheral pulmonary arteries. | Data not presented in a tabular format. | |

| Hamster Model of Dilated Cardiomyopathy | Improved left ventricular fractional shortening and reduced cardiac fibrosis. Increased capillary density. | LV fractional shortening improved from 19 ± 2% to 25 ± 4% (p<0.01). | |

| Rat Model of Dilated Cardiomyopathy | Improved hemodynamic parameters and plasma brain natriuretic peptide (BNP) levels. | Data not presented in a tabular format. | |

| Rat Model of Diabetic Nephropathy | Suppressed albuminuria, glomerular hypertrophy, and mesangial matrix accumulation. | Data not presented in a tabular format. |

Signaling Pathways

The primary mechanism of action of ONO-1301 involves the activation of the prostacyclin (IP) receptor, which is coupled to Gs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, trigger the upregulation of various growth factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), which are key mediators of the observed therapeutic effects.

Caption: Signaling pathway of ONO-1301.

Experimental Protocols

This section outlines the methodologies for key in vivo experiments cited in this guide.

Murine Sponge Model of Angiogenesis

This model is utilized to assess the angiogenic potential of a compound.

Caption: Workflow for the murine sponge model of angiogenesis.

Detailed Methodology:

-

Animal Model: Male mice (e.g., ddY strain) are used.

-

Sponge Implantation: A sterile sponge (e.g., polyvinyl alcohol) is subcutaneously implanted into the back of each mouse.

-

Treatment: ONO-1301 solution is injected directly into the sponge daily for a specified period (e.g., 14 days). A vehicle control group is also included.

-

Sample Collection: At the end of the treatment period, the sponges are harvested.

-

Analysis: The degree of angiogenesis is quantified by measuring the hemoglobin content in the sponge using a colorimetric assay. Additionally, the concentration of pro-angiogenic factors like HGF within the sponge can be determined using methods such as ELISA.

Rat Model of Myocardial Infarction

This model is used to evaluate the therapeutic effects of ONO-1301 on cardiac ischemia and remodeling.

Detailed Methodology:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

-

Anesthesia and Ventilation: Animals are anesthetized (e.g., with ketamine and xylazine) and mechanically ventilated.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.

-

Treatment: ONO-1301 or its slow-release formulation is administered, typically via subcutaneous injection or direct epicardial placement.

-

Functional Assessment: Cardiac function is assessed at baseline and at various time points post-infarction using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Histological Analysis: At the end of the study, hearts are harvested, and tissue sections are stained (e.g., with Masson's trichrome) to assess infarct size, fibrosis, and capillary density.

Mouse Model of Non-Alcoholic Steatohepatitis (NASH)

This model is employed to investigate the effects of ONO-1301 on liver inflammation and fibrosis.

Detailed Methodology:

-

Animal Model: Mice prone to developing NASH, such as melanocortin 4 receptor-deficient (Mc4r-KO) mice, are used.

-

Dietary Induction: NASH is induced by feeding the mice a high-fat, high-cholesterol, and/or high-fructose diet (Western diet).

-

Treatment: ONO-1301 is administered orally, often mixed with the diet.

-

Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes (e.g., ALT, AST) and lipids.

-

Histological Analysis: Liver tissues are harvested and stained (e.g., with Hematoxylin and Eosin for inflammation and steatosis, and Sirius Red for fibrosis) to assess the severity of NASH.

-

Gene and Protein Expression Analysis: Liver homogenates can be used to measure the expression of inflammatory and fibrotic markers.

Conclusion

ONO-1301 demonstrates a favorable in vivo pharmacokinetic and pharmacodynamic profile in various preclinical models. Its dual action as a prostacyclin agonist and a thromboxane A₂ synthase inhibitor, coupled with its ability to induce the production of key regenerative growth factors, underscores its potential as a multi-faceted therapeutic agent. The data summarized in this guide provide a solid foundation for further investigation into the clinical utility of ONO-1301 in a range of ischemic, inflammatory, and fibrotic diseases. Further studies are warranted to fully elucidate its pharmacokinetic-pharmacodynamic relationships in different species and disease states to optimize its therapeutic application.

References

- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic prostacyclin agonist, ONO1301, enhances endogenous myocardial repair in a hamster model of dilated cardiomyopathy: a promising regenerative therapy for the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-1301: A Technical Overview of its Thromboxane Synthase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1301 is a novel synthetic compound with a dual mechanism of action, functioning as a long-acting prostacyclin (PGI2) agonist and a thromboxane A2 (TXA2) synthase inhibitor.[1] This unique pharmacological profile makes it a compound of significant interest in therapeutic areas where the balance between prostacyclin and thromboxane is dysregulated, such as pulmonary hypertension, fibrosis, and ischemic heart disease.[2][3][4] Unlike traditional prostacyclin analogs, ONO-1301's chemical structure, which lacks a typical prostanoid five-membered ring, contributes to its biological and chemical stability.[1] The thromboxane synthase inhibitory activity is attributed to the presence of a 3-pyridine moiety and a carboxylic acid group within its molecular structure. This technical guide provides an in-depth overview of the thromboxane synthase inhibitory activity of ONO-1301, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Data on Inhibitory Activity

The inhibitory effect of ONO-1301 on thromboxane A2-mediated platelet aggregation has been quantified, providing a key indicator of its potency. While direct enzymatic inhibition data for thromboxane synthase is not extensively published, the available data on platelet aggregation serves as a robust surrogate for its functional inhibitory activity.

| Parameter | Value | Assay | Source |

| IC50 | 460 nM | Collagen-induced platelet aggregation |

Signaling Pathways and Experimental Workflows

The dual-action of ONO-1301 involves two primary signaling pathways that collectively contribute to its therapeutic effects. As a prostacyclin agonist, it stimulates the IP receptor, leading to an increase in intracellular cAMP. Concurrently, it directly inhibits thromboxane synthase, reducing the production of pro-aggregatory and vasoconstrictive TXA2.

A common experimental workflow to determine the thromboxane synthase inhibitory activity of a compound like ONO-1301 involves both in vitro and in vivo assessments.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ONO-1301's thromboxane synthase inhibitory activity. Below are representative protocols for key experiments.

In Vitro Thromboxane Synthase Inhibition Assay (General Protocol)

This protocol describes a typical method for directly measuring the enzymatic inhibition of thromboxane synthase.

-

Enzyme Preparation:

-

Microsomal fractions containing thromboxane synthase are prepared from sources such as human platelets or bovine lung.

-

The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

The reaction is typically carried out in a temperature-controlled environment (e.g., 37°C).

-

The reaction mixture contains the microsomal enzyme preparation, a buffer (e.g., potassium phosphate buffer), and varying concentrations of the inhibitor (ONO-1301) or vehicle control.

-

The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

-

Detection of Thromboxane B2 (TXB2):

-

After a defined incubation period, the reaction is terminated (e.g., by the addition of an acid).

-

The stable, inactive metabolite of TXA2, thromboxane B2 (TXB2), is quantified.

-

Quantification is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of ONO-1301 is calculated relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Platelet Aggregation Assay

This assay provides a functional measure of the compound's ability to inhibit platelet aggregation, a process highly dependent on TXA2 production.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

-

Aggregation Measurement:

-

Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

-

A baseline light transmission is established for the PRP sample.

-

PRP is pre-incubated with various concentrations of ONO-1301 or a vehicle control.

-

An aggregating agent, such as collagen or arachidonic acid, is added to induce platelet aggregation.

-

-

Data Analysis:

-

The maximum percentage of aggregation is recorded for each condition.

-

The inhibitory effect of ONO-1301 is calculated as the percentage reduction in aggregation compared to the vehicle control.

-

The IC50 value is determined from the dose-response curve.

-

In Vivo Measurement of Thromboxane Metabolites

This method assesses the in vivo efficacy of ONO-1301 in reducing systemic thromboxane production in animal models.

-

Animal Model and Drug Administration:

-

A suitable animal model is chosen, for example, a monocrotaline-induced pulmonary hypertension model in rats.

-

Animals are treated with ONO-1301 or a vehicle control over a specified period.

-

-

Sample Collection:

-

At the end of the treatment period, biological samples such as blood (plasma) or urine are collected.

-

-

Metabolite Quantification:

-

Plasma levels of 11-dehydro-thromboxane B2, a stable metabolite of TXA2, are measured.

-

Alternatively, urinary levels of thromboxane metabolites like 2,3-dinor-TXB2 can be quantified.

-

Quantification is performed using sensitive techniques such as ELISA or mass spectrometry.

-

-

Data Analysis:

-

The levels of thromboxane metabolites in the ONO-1301 treated group are compared to those in the vehicle-treated control group.

-

A significant reduction in metabolite levels in the treated group indicates effective in vivo inhibition of thromboxane synthase.

-

Conclusion

ONO-1301 demonstrates significant thromboxane synthase inhibitory activity, which, in conjunction with its prostacyclin agonism, underpins its therapeutic potential. The quantitative data from platelet aggregation assays, supported by in vivo evidence of reduced thromboxane metabolite levels, confirms its efficacy. The experimental protocols outlined provide a framework for the continued investigation and characterization of ONO-1301 and other dual-acting compounds in drug discovery and development. The unique dual mechanism of ONO-1301, effectively rebalancing the prostacyclin-thromboxane axis, represents a promising strategy for the treatment of a range of cardiovascular and fibrotic diseases.

References

- 1. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-1301: A Synthetic Prostacyclin Agonist for Therapeutic Angiogenesis through HGF and VEGF Induction

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ONO-1301, a novel synthetic prostacyclin (PGI2) agonist with additional thromboxane synthase inhibitory activity, has emerged as a promising therapeutic agent for a variety of ischemic and inflammatory diseases.[1][2][3] Its multifaceted mechanism of action, centered on the induction of key angiogenic and cytoprotective growth factors, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), positions it as a significant candidate for regenerative medicine. This technical guide provides a comprehensive overview of the core mechanisms of ONO-1301, focusing on its ability to induce HGF and VEGF expression. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

ONO-1301 is a chemically and biologically stable, orally active, long-acting PGI2 mimetic.[2][3] Unlike native prostacyclin, it possesses a non-prostanoid structure, contributing to its stability. Its dual function as a prostacyclin receptor (IP receptor) agonist and a thromboxane A2 synthase inhibitor provides a unique therapeutic profile. The activation of the IP receptor by ONO-1301 initiates a signaling cascade that leads to the upregulation of multiple cardioprotective and angiogenic factors, most notably HGF and VEGF. This induction of endogenous growth factors is central to its therapeutic effects in conditions such as ischemic heart disease, pulmonary hypertension, and non-alcoholic steatohepatitis (NASH).

Quantitative Data on ONO-1301-Induced HGF and VEGF Expression

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the effect of ONO-1301 on HGF and VEGF expression and its subsequent physiological impact.

Table 1: In Vitro Upregulation of HGF and VEGF by ONO-1301

| Cell Type | ONO-1301 Concentration | Outcome | Reference |

| Normal Human Dermal Fibroblasts (NHDF) | Dose-dependent | Increased secretion of HGF and VEGF | |

| Human Coronary Artery Smooth Muscle Cells | Dose-dependent | Upregulated expression of HGF and VEGF | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 μM | Increased mRNA expression of HGF and VEGF | |

| Hepatic Stellate Cells (HSCs) | Not specified | Upregulated VEGF expression | |

| Normal Human Lung Fibroblasts (NHLF) | 100 nM | Significant increase in HGF secretion |

Table 2: In Vivo Effects of ONO-1301 on Angiogenesis and Tissue Repair

| Animal Model | ONO-1301 Administration | Key Findings | Reference |

| Murine ischemic heart model | Direct injection of slow-releasing form | Increased capillary density in the border zone (557.2±26.7 capillaries/mm² vs. 342.7±29.7 in controls; P<0.01) at 7 days. Upregulated HGF and VEGF expression. | |

| Murine sponge model of angiogenesis | Daily injection for 14 days | Increased hemoglobin and HGF levels in the sponge. Upregulated c-Met expression. | |

| Hamster model of dilated cardiomyopathy | Epicardial implantation of ONO-1301 atelocollagen sheet | Significantly upregulated expression of cardioprotective factors including HGF and VEGF. Increased capillaries and attenuated fibrosis. | |

| Rat model of ischemia/reperfusion injury | Subcutaneous administration of slow-release form | Enhanced neovascularization in the border zone. Upregulated HGF expression. |

Signaling Pathways of ONO-1301 Action

ONO-1301 primarily exerts its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade involving cyclic adenosine monophosphate (cAMP), which is a key mediator in the upregulation of HGF and VEGF.

IP Receptor-cAMP Pathway

Binding of ONO-1301 to the IP receptor on the cell surface leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP concentration is a critical step in mediating the subsequent gene expression changes. Studies have shown that the effects of ONO-1301 can be mimicked by cAMP analogs like dibutyryl cAMP and adenylate cyclase activators like forskolin. Conversely, inhibition of cAMP with Rp-cAMP partially blocks the ONO-1301-induced upregulation of HGF and VEGF.

Downstream Effects of HGF and VEGF

The induced HGF and VEGF act as paracrine factors to promote angiogenesis and tissue repair. HGF binds to its receptor c-Met, while VEGF binds to its receptors (e.g., VEGFR2), initiating further signaling cascades within endothelial cells, leading to proliferation, migration, and tube formation – the hallmarks of angiogenesis. The angiogenic effect of ONO-1301 can be abrogated by the administration of neutralizing antibodies against HGF or VEGF, confirming their crucial role in mediating its therapeutic action.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate or build upon these findings.

In Vitro HGF and VEGF Induction in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is based on the methodology described by Motegi et al. (2022).

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are obtained from a commercial supplier (e.g., Promocell).

-

Cells are cultured according to the manufacturer's instructions. Experiments are typically performed with cells at passages 4-6.

-

-

ONO-1301 Treatment:

-

HUVECs are seeded in 6-well plates.

-

Cells are treated with 0.1 μM ONO-1301 or a vehicle control (e.g., DMSO).

-

The culture medium is replaced after 24 hours with fresh media containing the respective treatments.

-

-

Sample Collection and Analysis:

-

After 72 hours of total treatment, HUVECs are harvested.

-

Total RNA is extracted from the cells.

-

The mRNA expression levels of HGF and VEGF are quantified using real-time polymerase chain reaction (RT-PCR).

-

In Vivo Angiogenesis Assessment in a Murine Ischemic Heart Model

This protocol is a summary of the methodology used by Nakamura et al. (2007).

-

Animal Model:

-

A murine model of myocardial ischemia is created by ligating the left anterior descending artery.

-

-

ONO-1301 Administration:

-

A slow-releasing form of ONO-1301 is prepared by mixing it with poly(DL-lactic-co-glycolic acid) (PLGA).

-

The slow-releasing ONO-1301 is injected directly into the ischemic myocardium immediately after ligation.

-

-

Tissue Analysis:

-

At 7 days post-injection, the hearts are harvested.

-

The expression of HGF and VEGF in the myocardial tissue is assessed.

-

Capillary density in the border zone of the infarct is quantified by immunohistochemical staining for an endothelial cell marker (e.g., CD31).

-

Conclusion and Future Directions

ONO-1301 represents a significant advancement in the field of regenerative medicine, offering a novel strategy to stimulate endogenous repair mechanisms. Its ability to induce the expression of HGF and VEGF through the IP receptor-cAMP pathway underscores its potential for treating a wide range of ischemic and inflammatory diseases. The data presented in this guide highlight the robust pro-angiogenic and cytoprotective effects of ONO-1301.

Future research should focus on further elucidating the downstream targets of the cAMP pathway involved in HGF and VEGF gene regulation. Additionally, clinical trials are warranted to translate the promising preclinical findings into effective therapies for patients with conditions such as coronary artery disease, peripheral artery disease, and heart failure. The development of targeted delivery systems, such as the slow-release formulations already explored, will be crucial for maximizing the therapeutic efficacy and minimizing potential systemic side effects of ONO-1301.

References

- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of (Z)-ONO 1301 biological activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of (Z)-ONO-1301, a novel synthetic prostacyclin (PGI2) agonist and thromboxane A2 (TXA2) synthase inhibitor. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its signaling pathways and experimental workflows.

Core Biological Activity of (Z)-ONO-1301

(Z)-ONO-1301 is a chemically and biologically stable prostaglandin I2 mimetic that exerts its effects through a dual mechanism of action.[1][2] It is a potent agonist of the prostacyclin receptor (IP receptor) and concurrently inhibits thromboxane A2 synthase.[1][3][4] This dual activity modulates the balance between the vasodilatory and anti-aggregatory effects of prostacyclin and the vasoconstrictive and pro-aggregatory effects of thromboxane A2.

The binding of (Z)-ONO-1301 to the IP receptor initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP is a key mediator of many of the compound's downstream effects, including the inhibition of platelet aggregation and the induction of various growth factors. Furthermore, (Z)-ONO-1301 has been shown to induce the production of several crucial growth factors, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), from various cell types, contributing to its potential therapeutic effects in tissue repair and angiogenesis.

Quantitative Data Summary

The in vitro biological activities of (Z)-ONO-1301 have been quantified in several key assays. The following tables summarize the available data.

Table 1: Anti-Platelet Aggregation Activity

| Assay Description | Agonist | Test System | IC50 Value | Reference |

| Inhibition of Platelet Aggregation | Collagen | Not Specified | 460 nM |

Table 2: Growth Factor Induction

| Cell Type | Induced Factor | Assay | Observation | Reference |

| Normal Human Dermal Fibroblasts | HGF, VEGF | Not Specified | Dose-dependent induction | |

| Human Coronary Artery Smooth Muscle Cells | HGF, VEGF, SDF-1, G-CSF | Real-Time PCR, ELISA | Dose-dependent upregulation | |

| Endothelial Cells | HGF, VEGF | Real-Time PCR | Increased mRNA expression |

Signaling Pathway and Experimental Workflows

(Z)-ONO-1301 Signaling Pathway

The primary signaling pathway of (Z)-ONO-1301 involves the activation of the IP receptor, leading to increased cAMP levels and subsequent downstream effects, including growth factor expression.

(Z)-ONO-1301 signaling cascade.

Experimental Workflow: In Vitro Platelet Aggregation Assay

This workflow outlines the key steps in assessing the anti-platelet aggregation activity of (Z)-ONO-1301 using light transmission aggregometry.

Workflow for platelet aggregation assay.

Experimental Workflow: HGF/VEGF Secretion ELISA

This workflow details the procedure for quantifying the induction of HGF and VEGF secretion from cultured cells treated with (Z)-ONO-1301.

Workflow for HGF/VEGF ELISA.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of (Z)-ONO-1301.

In Vitro Platelet Aggregation Assay

This protocol is based on the light transmission aggregometry (LTA) method.

Objective: To determine the inhibitory effect of (Z)-ONO-1301 on collagen-induced platelet aggregation.

Materials:

-

Human whole blood from healthy, consenting donors.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

(Z)-ONO-1301 stock solution in a suitable solvent (e.g., DMSO).

-

Collagen solution (agonist).

-

Platelet-poor plasma (PPP) as a blank.

-

Light transmission aggregometer.

-

Temperature-controlled cuvettes with stir bars.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect human whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells.

-

Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for a few minutes.

-

Add the desired concentration of (Z)-ONO-1301 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

-

Add the collagen agonist to the cuvette to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each concentration of (Z)-ONO-1301 relative to the vehicle control.

-

Plot the percentage inhibition against the log concentration of (Z)-ONO-1301 to determine the IC50 value.

-

cAMP Accumulation Assay

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

Objective: To measure the effect of (Z)-ONO-1301 on intracellular cAMP levels in a relevant cell line (e.g., cells expressing the IP receptor).

Materials:

-

Cells expressing the IP receptor.

-

Cell culture medium and reagents.

-

(Z)-ONO-1301.

-

Forskolin (as a positive control for adenylyl cyclase activation).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP ELISA kit.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and grow to a suitable confluency.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 10-30 minutes) to inhibit cAMP degradation.

-

Add varying concentrations of (Z)-ONO-1301, vehicle control, or a positive control (e.g., forsklin) to the cells.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis:

-

Remove the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

-

-

cAMP Quantification (ELISA):

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP capture antibody.

-

Adding a fixed amount of HRP-labeled cAMP, which will compete with the cAMP in the samples/standards for binding to the antibody.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the known concentration of the cAMP standards.

-

Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.

-

Normalize the cAMP concentration to the amount of protein in each sample if desired.

-

HGF and VEGF Secretion Assay (ELISA)

This protocol outlines the use of a sandwich ELISA to measure the concentration of HGF and VEGF secreted into cell culture medium.

Objective: To quantify the induction of HGF and VEGF secretion by (Z)-ONO-1301 in cultured cells (e.g., fibroblasts, endothelial cells).

Materials:

-

Cell line of interest (e.g., normal human dermal fibroblasts).

-

Cell culture medium and reagents.

-

(Z)-ONO-1301.

-

HGF or VEGF ELISA kit.

-

Microplate reader.

Procedure:

-

Cell Culture and Supernatant Collection:

-

Culture cells to a desired confluency in multi-well plates.

-

Replace the medium with fresh medium containing various concentrations of (Z)-ONO-1301 or vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA Procedure:

-

Follow the protocol provided with the specific HGF or VEGF ELISA kit. A general procedure is as follows:

-

Add standards and collected supernatants to the wells of the antibody-coated microplate.

-

Incubate to allow the growth factor to bind to the capture antibody.

-

Wash the wells.

-

Add the biotinylated detection antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate until color develops.

-

Add the stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Create a standard curve by plotting the absorbance for each standard versus its concentration.

-

Determine the concentration of HGF or VEGF in the samples from the standard curve.

-

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of (Z)-ONO-1301 to promote angiogenesis in vitro.

Objective: To evaluate the effect of (Z)-ONO-1301 on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium.

-

Basement membrane extract (e.g., Matrigel).

-

(Z)-ONO-1301.

-

96-well culture plates.

-

Inverted microscope with a camera.

Procedure:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Coat the wells of a 96-well plate with a thin layer of the extract and allow it to polymerize at 37°C for at least 30 minutes.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in medium containing the desired concentrations of (Z)-ONO-1301 or vehicle control.

-

Seed the HUVEC suspension onto the prepared basement membrane matrix.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

-

Monitor the formation of tube-like structures at different time points using an inverted microscope.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tubes using image analysis software.

-

This technical guide provides a comprehensive overview of the in vitro characterization of (Z)-ONO-1301. The presented data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of drug development.

References

(Z)-ONO-1301: A Technical Whitepaper on Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-ONO-1301 is a novel synthetic prostanoid receptor agonist with a dual mechanism of action, primarily acting as a selective agonist for the prostacyclin (IP) receptor and as an inhibitor of thromboxane A2 synthase. This dual activity makes it a compound of significant interest for therapeutic applications in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of (Z)-ONO-1301, based on available preclinical data. Detailed experimental methodologies for key assays are described, and signaling pathways are visualized to provide a clear understanding of its mechanism of action.

Introduction

(Z)-ONO-1301 is a chemically stable, orally active compound that mimics the biological actions of prostacyclin (PGI2). Prostacyclin is a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent. However, its therapeutic use is limited by its chemical instability and short biological half-life. (Z)-ONO-1301 was developed to overcome these limitations. Its dual action as an IP receptor agonist and a thromboxane synthase inhibitor offers a synergistic approach to modulating the balance of pro-thrombotic and anti-thrombotic prostanoids. This document summarizes the key pharmacological data related to the receptor binding characteristics of (Z)-ONO-1301.

Receptor Binding Affinity and Selectivity

(Z)-ONO-1301 demonstrates a specific interaction with the prostacyclin (IP) receptor. While direct binding affinity values (Ki or Kd) from competitive radioligand binding assays are not extensively published in publicly available literature, its functional activity and selectivity have been characterized.

Table 1: Functional Activity of (Z)-ONO-1301

| Assay Type | Parameter | Value | Organism/Cell Line |

| Platelet Aggregation Inhibition (Collagen-Induced) | IC50 | 460 nM[1] | Not Specified |

Biochemical assays have indicated that (Z)-ONO-1301 specifically interacts with the IP receptor and does not exhibit significant affinity for other prostanoid receptors, including the prostaglandin E (EP), prostaglandin F (FP), or thromboxane (TP) receptors.

Signaling Pathway

Activation of the IP receptor by (Z)-ONO-1301 initiates a well-defined intracellular signaling cascade. The IP receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit.

Figure 1. (Z)-ONO-1301 activated IP receptor signaling pathway.

Upon binding of (Z)-ONO-1301, the activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological responses associated with prostacyclin, such as smooth muscle relaxation and inhibition of platelet activation.[4]

Experimental Protocols

The following sections describe generalized protocols for assays commonly used to characterize the binding affinity and functional activity of compounds like (Z)-ONO-1301.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Figure 2. General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the prostanoid receptor of interest (e.g., from HEK293 cells transfected with the human IP receptor) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost for the IP receptor) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound ((Z)-ONO-1301).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, providing a measure of its functional activity as an agonist or antagonist.

Figure 3. General workflow for a cAMP functional assay.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., CHO-K1 cells with the human IP receptor) are cultured in appropriate multi-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound ((Z)-ONO-1301) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or other competitive immunoassay formats.

-

Data Analysis: A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the test compound concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.

Conclusion

(Z)-ONO-1301 is a selective agonist of the prostacyclin (IP) receptor with a secondary activity as a thromboxane A2 synthase inhibitor. Its primary mechanism of action involves the activation of the IP receptor, leading to an increase in intracellular cAMP levels and subsequent downstream signaling events that promote vasodilation and inhibit platelet aggregation. While specific binding affinity data is limited in the public domain, functional assays confirm its potent activity. The experimental protocols outlined in this document provide a framework for the further characterization of (Z)-ONO-1301 and other novel prostanoid receptor modulators. The unique dual mechanism of action of (Z)-ONO-1301 warrants further investigation for its therapeutic potential in a range of cardiovascular and inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-1301: A Dual-Acting Prostacyclin Agonist and Thromboxane Synthase Inhibitor for Tissue Repair and Regeneration

An In-depth Technical Guide on the Discovery and Initial Development of ONO-1301

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-1301 is a novel, orally active, small-molecule drug candidate with a unique dual mechanism of action: it is a potent agonist of the prostacyclin (IP) receptor and an inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] This dual activity provides a synergistic approach to treating a variety of ischemic and fibrotic diseases. By activating the IP receptor, ONO-1301 stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), leading to the upregulation of crucial pro-angiogenic and anti-inflammatory growth factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4][5] Simultaneously, its inhibition of TXA2 synthase reduces vasoconstriction and platelet aggregation, further promoting tissue perfusion and reducing inflammation. Preclinical studies have demonstrated the therapeutic potential of ONO-1301 in a wide range of animal models, including pulmonary hypertension, myocardial infarction, pulmonary fibrosis, and cardiomyopathy. This technical guide provides a comprehensive overview of the discovery, initial development, mechanism of action, and key preclinical findings for ONO-1301 and its sustained-release formulation, ONO-1301SR.

Introduction: The Rationale for a Dual-Acting Prostanoid Modulator

Prostacyclin (PGI2) and thromboxane A2 (TXA2) are two eicosanoids derived from arachidonic acid that play opposing roles in regulating vascular homeostasis. PGI2, acting through the IP receptor, is a potent vasodilator and inhibitor of platelet aggregation, while TXA2, acting through the TP receptor, is a vasoconstrictor and platelet activator. An imbalance in the PGI2/TXA2 ratio is implicated in the pathophysiology of numerous cardiovascular and inflammatory diseases.

ONO-1301 was designed to address this imbalance by combining the beneficial effects of IP receptor agonism with the inhibition of TXA2 synthesis in a single molecule. This innovative approach was intended to provide a more potent and sustained therapeutic effect compared to single-target agents.

Mechanism of Action

ONO-1301 exerts its therapeutic effects through two distinct but complementary signaling pathways:

2.1. Prostacyclin (IP) Receptor Agonism and Induction of Growth Factors

ONO-1301 binds to the IP receptor on various cell types, including fibroblasts, endothelial cells, and smooth muscle cells, initiating a signaling cascade that results in the production of HGF and VEGF. This process is primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. The upregulation of these growth factors promotes angiogenesis, cell survival, and tissue repair.

2.2. Thromboxane A2 Synthase Inhibition

ONO-1301 also directly inhibits the activity of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2. This inhibition leads to a reduction in the levels of TXA2, thereby decreasing vasoconstriction and platelet aggregation. This action complements the vasodilatory and anti-platelet effects mediated by IP receptor agonism.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ONO-1301.

Table 1: In Vitro Activity of ONO-1301

| Parameter | Assay | Cell Type/System | Value | Reference |

| IC50 | Collagen-induced platelet aggregation | Human platelets | 460 nM |

Table 2: In Vivo Efficacy of ONO-1301 in Animal Models

| Disease Model | Animal | ONO-1301 Dosage | Key Findings | Reference |

| Pulmonary Hypertension | Rat (Monocrotaline-induced) | 6 mg/kg/day, s.c. | Attenuated increases in right ventricular systolic pressure and medial wall thickness of pulmonary arteries. | |

| Pulmonary Fibrosis | Mouse (Bleomycin-induced) | 6 mg/kg/day, s.c. | Attenuated development of pulmonary fibrosis and improved survival. | |

| Myocardial Infarction | Mouse | Slow-release form injected into ischemic myocardium | Increased capillary density and improved survival. | |

| Dilated Cardiomyopathy | Hamster | 10 mg/kg/3 weeks, s.c. (slow-release) | Improved left ventricular fractional shortening and reduced cardiac fibrosis. | |

| NASH | Mouse (Mc4r-KO) | 0.01% w/w in diet | Ameliorated liver damage and fibrosis progression. |

Table 3: Pharmacokinetic Properties of ONO-1301

| Animal Model | Route of Administration | Tmax | Cmax | t1/2 | Reference |

| Rat | Subcutaneous | ~1 hour | Not specified | ~5.6 hours | |

| Rat | Oral | ~2 hours | Not specified | Not specified |

Detailed Experimental Protocols

4.1. In Vitro Cell Culture and Assays

-

Cell Lines: Human dermal fibroblasts, endothelial cells (e.g., HUVECs), and smooth muscle cells are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate growth medium supplemented with serum and growth factors at 37°C in a 5% CO2 incubator.

-

ONO-1301 Treatment: ONO-1301 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.01-1 µM) to assess dose-dependent effects.

-

Growth Factor Expression Analysis: The expression of HGF and VEGF can be quantified at both the mRNA level (e.g., via qRT-PCR) and protein level (e.g., via ELISA).

4.2. Animal Models

-

Monocrotaline-Induced Pulmonary Hypertension in Rats:

-

Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary arterial hypertension.

-

Treatment: ONO-1301 is typically administered daily via subcutaneous injection for a specified period (e.g., 3 weeks).

-

Endpoints: Right ventricular systolic pressure, right ventricular hypertrophy (Fulton's index), and histological analysis of pulmonary artery medial wall thickness are assessed.

-

-

Bleomycin-Induced Pulmonary Fibrosis in Mice:

-

Induction: A single intratracheal instillation of bleomycin (e.g., 0.02-0.03 units/mouse) is used to induce pulmonary fibrosis.

-

Treatment: ONO-1301 is administered, often twice daily via subcutaneous injection, throughout the study period.

-

Endpoints: Histological assessment of lung fibrosis (e.g., Ashcroft score), hydroxyproline content in lung tissue, and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and protein are performed.

-

-

Myocardial Infarction Model in Mice:

-

Induction: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.

-

Treatment: A sustained-release formulation of ONO-1301 (ONO-1301SR) is often directly injected into the ischemic border zone of the myocardium.

-

Endpoints: Cardiac function is assessed by echocardiography, and histological analysis is used to determine infarct size and capillary density.

-

4.3. Sustained-Release Formulation (ONO-1301SR)

-

Preparation: ONO-1301SR is typically prepared by encapsulating ONO-1301 into biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres using an oil-in-water emulsion solvent evaporation method.

-

In Vitro Release: The release profile of ONO-1301 from the microspheres is characterized in vitro using methods like high-performance liquid chromatography (HPLC).

4.4. Analytical Methods

-

Quantification of ONO-1301: Plasma and tissue concentrations of ONO-1301 are typically measured using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Biomarker Analysis: ELISAs are commonly used to measure the concentrations of HGF, VEGF, and thromboxane B2 (a stable metabolite of TXA2) in plasma and tissue samples.

4.5. Statistical Analysis

-

Methods: Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between groups is often determined using t-tests or analysis of variance (ANOVA), with p-values < 0.05 considered significant.

Conclusion and Future Directions

The initial development and preclinical evaluation of ONO-1301 have demonstrated its significant potential as a therapeutic agent for a wide range of diseases characterized by ischemia, inflammation, and fibrosis. Its unique dual mechanism of action, combining IP receptor agonism and thromboxane synthase inhibition, offers a multifaceted approach to promoting tissue repair and regeneration. The development of a sustained-release formulation, ONO-1301SR, further enhances its therapeutic utility by providing prolonged drug delivery. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Effects of (Z)-ONO-1301 on Gene Expression in Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-ONO-1301 is a synthetic prostacyclin (PGI2) agonist with a unique dual function: it not only activates the prostacyclin (IP) receptor but also inhibits thromboxane A2 synthase.[1] This dual activity contributes to its potent effects on various cellular processes, including vasodilation, inhibition of platelet aggregation, and, notably, the modulation of gene expression in fibroblasts.[1][2] This technical guide provides an in-depth overview of the core effects of (Z)-ONO-1301 on gene expression in fibroblasts, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This information is critical for researchers and professionals involved in the development of therapeutics for fibrotic diseases and tissue regeneration.

(Z)-ONO-1301 has garnered significant interest for its therapeutic potential in a range of conditions, including pulmonary fibrosis, cardiac fibrosis, and ischemic diseases.[2][3] A key mechanism underlying these therapeutic effects is its ability to modulate the gene expression profile of fibroblasts, the primary cell type responsible for the synthesis and deposition of extracellular matrix (ECM) components. By altering the expression of key genes, (Z)-ONO-1301 can shift the fibroblast phenotype from a pro-fibrotic to a pro-regenerative state.